REACTION_SMILES
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[CH3:5][c:6]1[c:7]([C:8](=[O:9])[OH:10])[c:11]([F:17])[cH:12][c:13]([F:16])[c:14]1[F:15].[S:1]([Cl:2])([Cl:3])=[O:4]>>[Cl:3][C:8]([c:7]1[c:6]([CH3:5])[c:14]([F:15])[c:13]([F:16])[cH:12][c:11]1[F:17])=[O:9]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1c(F)c(F)cc(F)c1C(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(Cl)Cl
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Name
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Type
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product
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Smiles
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Cc1c(F)c(F)cc(F)c1C(=O)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |